molecular formula C15H19FN4S B10943868 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(2-methylpropyl)thiourea

1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(2-methylpropyl)thiourea

Cat. No.: B10943868
M. Wt: 306.4 g/mol
InChI Key: SDUCDNWQSRQLDF-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further linked to an isobutylthiourea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like NaBH4, and bases like NaOCH3. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-ISOBUTYLTHIOUREA is unique due to its specific structural features, such as the presence of a fluorobenzyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H19FN4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C15H19FN4S/c1-11(2)7-17-15(21)19-13-8-18-20(10-13)9-12-5-3-4-6-14(12)16/h3-6,8,10-11H,7,9H2,1-2H3,(H2,17,19,21)

InChI Key

SDUCDNWQSRQLDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F

Origin of Product

United States

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